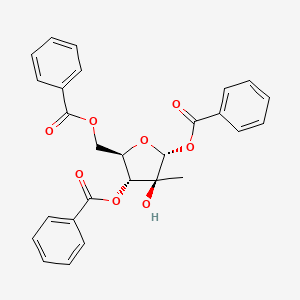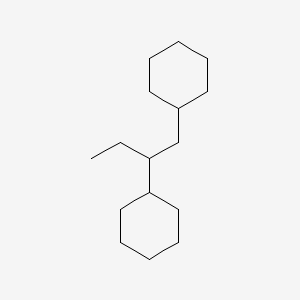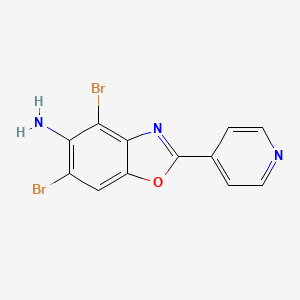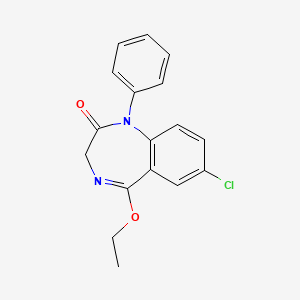
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside is a chemical compound with the molecular formula C27H24O8. It is a derivative of ribofuranose, a sugar molecule, and is characterized by the presence of benzoyl groups at the 1, 3, and 5 positions, as well as a methyl group at the 2 position. This compound is often used as a starting material for the synthesis of nucleosides and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribofuranose with benzoyl groups. This can be achieved through the reaction of ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The methyl group is introduced at the 2 position through a methylation reaction, which can be carried out using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as continuous flow reactors, and the implementation of purification techniques like crystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove benzoyl groups or to reduce other functional groups present in the molecule.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of nucleosides and other complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to release active nucleosides, which then participate in various biochemical processes. These nucleosides can inhibit DNA synthesis, induce apoptosis, and interfere with cellular signaling pathways, making the compound useful in anticancer and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri-O-benzoyl-D-ribofuranose: Similar structure but lacks the methyl group at the 2 position.
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose: Contains a fluorine atom instead of a hydroxyl group at the 2 position.
1-(2,3,5-Tri-O-benzoyl-2-C-β-methyl-β-D-ribofuranosyl)-5-nitropyridine-2 (1H)-one: A nucleoside analog with a nitropyridine moiety.
Uniqueness
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside is unique due to the presence of both benzoyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C27H24O8 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27+/m1/s1 |
Clé InChI |
ZPFLNAMPENZJSE-VLHNATBGSA-N |
SMILES isomérique |
C[C@@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
SMILES canonique |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)

![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)



